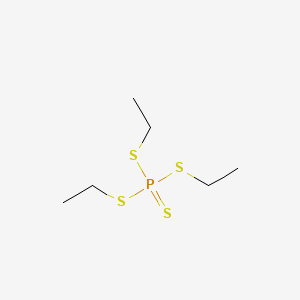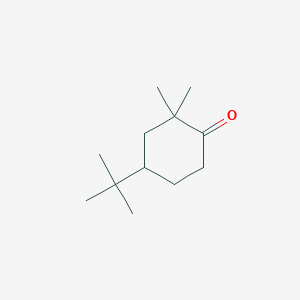
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is a chemical compound characterized by the presence of chlorosulfanyl and tetrafluoroethane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of tetrafluoroethylene with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl groups to thiols.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane involves its reactivity with various molecular targets. The chlorosulfanyl groups can interact with nucleophiles, leading to the formation of new chemical bonds. The tetrafluoroethane backbone provides stability and resistance to degradation, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide: Similar in structure but with different functional groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another compound with bis-functional groups but different reactivity and applications.
Uniqueness
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is unique due to its combination of chlorosulfanyl and tetrafluoroethane groups, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2375-43-1 |
|---|---|
Molecular Formula |
C2Cl2F4S2 |
Molecular Weight |
235.1 g/mol |
IUPAC Name |
(2-chlorosulfanyl-1,1,2,2-tetrafluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4S2/c3-9-1(5,6)2(7,8)10-4 |
InChI Key |
ICUFHLVJADQXJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)SCl)(F)(F)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


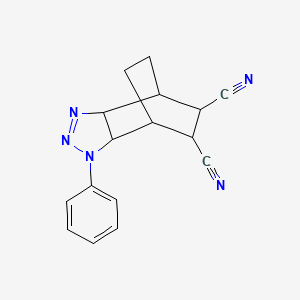


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
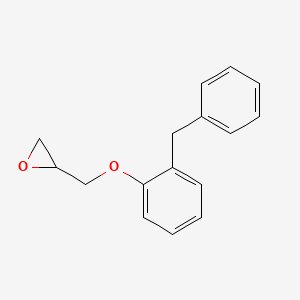
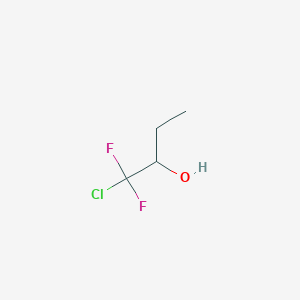
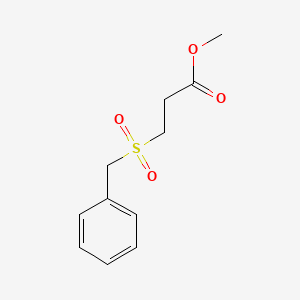
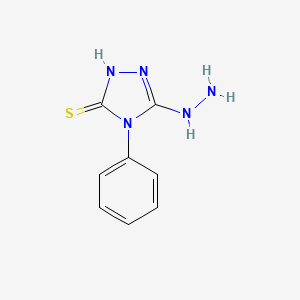
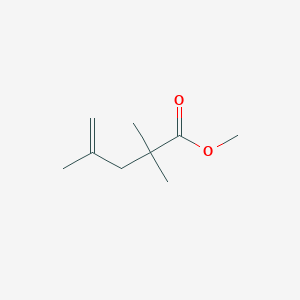
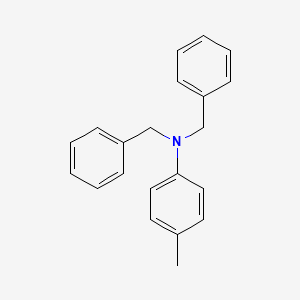

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
